

# Definitive Synthesis Guide: C-Morpholin-4-yl-methylamine

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## Compound of Interest

Compound Name: C-MORPHOLIN-4-YL-METHYLAMINE  
CAS No.: 62985-37-9  
Cat. No.: B3055083

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CAS: 62985-37-9 | IUPAC: 1-(Morpholin-4-yl)methanamine Synonyms: 4-Morpholinemethanamine, N-Aminomethylmorpholine<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup>

## Executive Summary & Strategic Analysis

This technical guide details the high-fidelity synthesis of **C-Morpholin-4-yl-methylamine**, a specialized gem-diamine building block used in the installation of morpholinomethyl motifs.<sup>[2]</sup>

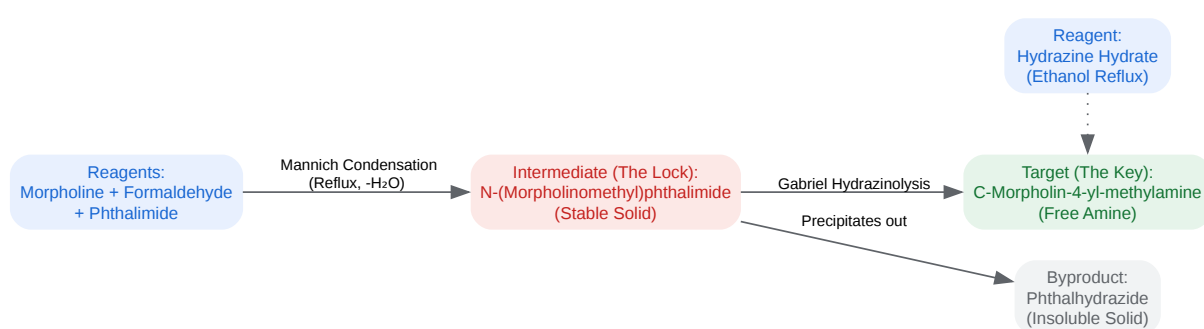
**Critical Stability Warning:** The target molecule is a primary N-aminomethyl amine (aminal).<sup>[2]</sup> Unlike standard alkyl amines, this structure is hydrolytically sensitive and exists in equilibrium with its iminium species and formaldehyde.<sup>[2]</sup> Direct alkylation of morpholine with chloromethylamine is mechanistically flawed due to self-polymerization.<sup>[2]</sup>

Therefore, this protocol utilizes the Gabriel-Mannich Strategy.<sup>[2]</sup> This "Lock-and-Key" approach first traps the unstable aminomethyl moiety as a stable phthalimide adduct (N-(morpholinomethyl)phthalimide), which is subsequently deprotected to release the free amine.<sup>[2]</sup> This method is the only self-validating route to high-purity material, avoiding the formation of

hexamine-like polymers common in direct ammonia-formaldehyde-morpholine condensations.  
[2]

## Reaction Pathway Visualization

The following flowchart illustrates the causal logic of the synthesis. The phthalimide "Lock" stabilizes the N-C-N linkage before the final amine liberation.[2]



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Figure 1: The Gabriel-Mannich pathway ensures the N-C-N bond is formed under thermodynamic control (Step 1) and released under kinetic control (Step 2).[2]

## Detailed Experimental Protocol

### Phase 1: The "Lock" – Synthesis of N-(Morpholinomethyl)phthalimide

This step creates the carbon bridge between the morpholine nitrogen and the future primary amine nitrogen using formaldehyde.[2]

Reagents:

- Morpholine (CAS 110-91-8): 1.0 equiv[2]
- Formaldehyde (37% aq.[2] solution): 1.05 equiv

- Phthalimide (CAS 85-41-6): 1.0 equiv[2]
- Solvent: Ethanol (Absolute)[2]

#### Procedure:

- Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend Phthalimide (14.7 g, 100 mmol) in Ethanol (50 mL).
- Activation: Add Formaldehyde (37% aq., 8.5 mL, ~105 mmol) to the suspension. Heat gently to 40°C until the mixture becomes homogenous or a clear solution forms (formation of N-hydroxymethylphthalimide in situ).
- Condensation: Add Morpholine (8.7 g, 100 mmol) dropwise over 10 minutes. The reaction is exothermic.[2]
- Reflux: Heat the mixture to reflux (approx. 78°C) for 2–3 hours.
- Crystallization: Allow the reaction mixture to cool slowly to room temperature, then chill in an ice bath (0–4°C) for 1 hour. The product will crystallize as white needles.[2]
- Isolation: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 15 mL).
- Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.
  - Expected Yield: 85–92%[2]
  - Melting Point: 111–113°C (Lit.[2] value validation).

## Phase 2: The "Key" – Hydrazinolysis to C-Morpholin-4-yl-methylamine

This step cleaves the phthalimide protecting group.[2] Note that the product is water-soluble and sensitive; strict adherence to the workup is required.[2]

#### Reagents:

- N-(Morpholinomethyl)phthalimide (from Phase 1): 10 g (40.6 mmol)[2]

- Hydrazine Hydrate (80% or 100%): 2.5 g (50 mmol, 1.2 equiv)[2]
- Solvent: Ethanol (100 mL)

Procedure:

- Suspension: Suspend the intermediate (10 g) in Ethanol (100 mL).
- Cleavage: Add Hydrazine Hydrate dropwise.[2]
- Reflux: Heat to reflux.[2] The mixture will initially clear, followed by the heavy precipitation of phthalhydrazide (a bulky white solid) within 30–60 minutes.[2] Continue reflux for a total of 2 hours to ensure complete cleavage.
- Filtration: Cool the mixture to room temperature. Filter off the insoluble phthalhydrazide byproduct.[2] Wash the filter cake with a small amount of ethanol.[2]
- Acidification (Critical Purification Step):
  - The filtrate contains the target amine and excess hydrazine.[2] To purify, add 4M HCl in dioxane or concentrated aqueous HCl dropwise to the filtrate until pH < 2.[2]
  - Evaporate the solvent to dryness to obtain the crude hydrochloride salt.[2]
  - Note: Storing the product as the Dihydrochloride salt is highly recommended for long-term stability.[2]
- Free Base Liberation (Optional - For immediate use):
  - Dissolve the salt in a minimum volume of cold water.[2]
  - Basify with 50% NaOH solution to pH > 12.[2]
  - Extract immediately with Dichloromethane (3 x 50 mL).[2]
  - Dry organics over anhydrous Na<sub>2</sub>SO<sub>4</sub> and concentrate in vacuo at low temperature (< 40°C).

## Quantitative Data Summary

Parameter	Phase 1 (Intermediate)	Phase 2 (Target Product)
Appearance	White Crystalline Solid	Colorless Oil (Free base) / White Solid (Salt)
Molecular Weight	246.26 g/mol	116.16 g/mol (Free base)
Yield (Typical)	85 - 92%	70 - 80%
Melting Point	111 - 113°C	N/A (Oil) / Salt varies
Solubility	Soluble in hot EtOH, CHCl <sub>3</sub>	Soluble in Water, DCM, MeOH
Stability	High (years at RT)	Low (Hydrolyzes in moist air)

## Quality Control & Troubleshooting

### Analytical Validation[2]

- <sup>1</sup>H NMR (CDCl<sub>3</sub>, Free Base): Look for the characteristic singlet of the methylene bridge (N-CH<sub>2</sub>-N) around  $\delta$  3.2–3.4 ppm.[2] The morpholine ring protons will appear as multiplets at  $\delta$  3.6 (O-CH<sub>2</sub>) and  $\delta$  2.4 (N-CH<sub>2</sub>).[2]
- IR Spectroscopy:
  - Intermediate: Strong Carbonyl doublets (1700, 1770 cm<sup>-1</sup>) characteristic of phthalimide.[2]
  - Product: Disappearance of Carbonyl bands; appearance of N-H stretching (3300–3400 cm<sup>-1</sup>).[2]

### Common Failure Modes

- Product Polymerization: If the free amine is left neat at room temperature for prolonged periods, it may trimerize or decompose releasing formaldehyde.[2] Correction: Always store as the HCl salt at -20°C.[2]
- Incomplete Hydrazinolysis: If the reaction time is too short, the mono-acyl hydrazine intermediate may remain.[2] Correction: Ensure full reflux time and verify the heavy white precipitate (phthalhydrazide) has formed.[2]

## References

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